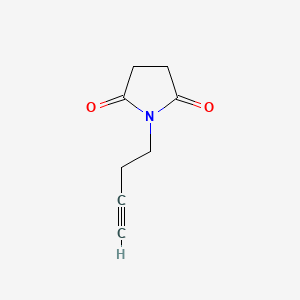![molecular formula C23H22N2O2 B3263768 4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid CAS No. 379728-16-2](/img/structure/B3263768.png)
4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Vue d'ensemble
Description
This compound is an organic building block containing an isocyanate group . It’s also known as 4-isocyanato-N,N-dimethylaniline .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the compound 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol was synthesized by microwave irradiation technique .Molecular Structure Analysis
The crystal system, lattice parameters, and molecular structure of similar compounds have been determined by single crystal X-ray diffraction technique . The compound exhibits intermolecular and intramolecular hydrogen bonding interactions in its crystal structure .Chemical Reactions Analysis
The mechanism of hydrolysis of 4-(dimethylamino)phenyl isocyanate, a similar compound, has been studied .Physical and Chemical Properties Analysis
The freezing point, density, and refractive index of 4-(dimethylamino)phenyl isocyanate are 311.15K, 1.1436g/cm^3, and 1.5600 respectively .Applications De Recherche Scientifique
Applications in Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP), a structural analog of the compound , is a significant fluorophoric platform for developing chemosensors for various analytes. Compounds based on DFP have been effective in detecting metal ions like Zn2+, Cu2+, Al3+, Mg2+, and Hg2+, anions such as N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, and AsO33−, and neutral molecules like mandelic acid, cysteine, and glutathione. The high selectivity and sensitivity of DFP-based chemosensors have been well-documented, indicating potential applications of structurally related compounds like 4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid in similar domains (Roy, 2021).
Applications in Organic Light-Emitting Diodes (OLEDs)
The 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene (BODIPY)-based materials, closely related to the compound of interest, have been recognized as platforms for various applications like sensors, organic thin-film transistors, and organic photovoltaics. Notably, their application as active materials in OLEDs has only recently begun to be explored. This suggests potential utility for structurally similar compounds in the development of 'metal-free' infrared emitters and other innovative OLED applications (Squeo & Pasini, 2020).
Applications in Biomass-derived Chemicals
Levulinic acid (LEV), a biomass-derived chemical, shares functional groups with the compound of interest, making it flexible and unique in drug synthesis. It reduces the cost of drug synthesis, contributes to cleaner reactions, and possesses untapped potential in medicine. The compound might similarly offer versatility in drug synthesis, potentially enabling the development of novel pharmaceuticals and reducing synthesis costs (Zhang et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-25(2)17-12-10-15(11-13-17)14-16-6-5-8-19-21(23(26)27)18-7-3-4-9-20(18)24-22(16)19/h3-4,7,9-14H,5-6,8H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINAXLADFXBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


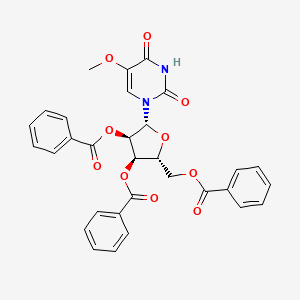

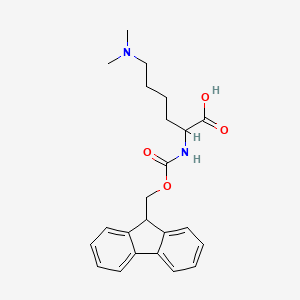

![4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester](/img/structure/B3263739.png)
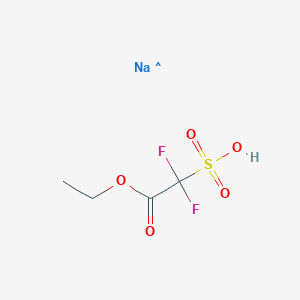



![5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B3263764.png)
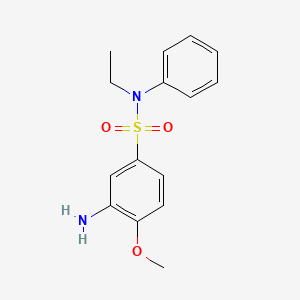
![3-Nitroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B3263771.png)
![(Z)-5-((3-(4-(allyloxy)-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3263777.png)
